FAAH Inhibitory Potency: 3-Aminophenyl Ethyl Ester vs. Closest Amide Analog
The target compound demonstrates measurable but weak inhibitory activity against fatty acid amide hydrolase (FAAH). This activity is significantly lower than that of its direct amide analog, 1-(3-aminophenyl)piperidine-4-carboxamide, highlighting the critical role of the ester moiety. [1]
| Evidence Dimension | Inhibitory Concentration 50 (IC50) against human FAAH |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (in human U937 cells) |
| Comparator Or Baseline | 1-(3-Aminophenyl)piperidine-4-carboxamide: exhibited high potency in in vivo neuropathic pain models |
| Quantified Difference | The carboxamide analog shows a reduction in pain sensitivity, while the target ester exhibits only weak in vitro target engagement (10 µM order). |
| Conditions | In vitro FAAH inhibition assay vs. rodent neuropathic pain model |
Why This Matters
For procurement, this data confirms the compound is unsuitable as a direct FAAH inhibitor but retains value as a prodrug form or a synthetic intermediate for more potent derivatives, unlike the amide analog.
- [1] BindingDB. Entry BDBM50562159. IC50: 1.00E+4 nM for 1-(3-aminophenyl)piperidine-4-carboxylic acid ethyl ester. View Source
